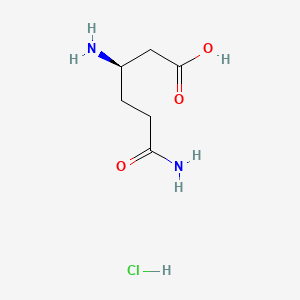

D-beta-homoglutamine-HCl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

D-beta-homoglutamine-HCl is a synthetic amino acid derivative that has gained significant attention in the scientific community due to its potential use in various research applications. It is a non-proteinogenic amino acid, which means that it is not naturally occurring in proteins. The compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of D-beta-homoglutamine-HCl is not fully understood. However, it has been suggested that the compound may act as a substrate for enzymes involved in protein synthesis and degradation. It has also been proposed that this compound may interact with other molecules in the cell, leading to changes in cellular function.

Biochemical and Physiological Effects:

This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to affect protein synthesis and degradation, as well as to modulate cellular signaling pathways. The compound has also been shown to have neuroprotective effects, and may have potential therapeutic applications for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

D-beta-homoglutamine-HCl has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also non-toxic and does not have any known side effects. However, the compound may have limited solubility in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on D-beta-homoglutamine-HCl. One area of interest is the potential therapeutic applications of the compound for neurodegenerative diseases. Another area of interest is the development of new synthesis methods for this compound, which may improve its solubility and increase its potential use in lab experiments. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of the compound.

Synthesis Methods

D-beta-homoglutamine-HCl can be synthesized using different methods. One of the most common methods is the solid-phase peptide synthesis (SPPS) method. This method involves the use of a resin-bound amino acid, which is coupled with other amino acids to form a peptide chain. The peptide chain is then cleaved from the resin, and the resulting peptide is purified and converted to the desired amino acid derivative.

Scientific Research Applications

D-beta-homoglutamine-HCl has been studied for its potential use in various research applications. It has been used as a tool to study protein structure and function, as well as to investigate the role of amino acid derivatives in biological systems. The compound has also been studied for its potential use in drug discovery and development.

Safety and Hazards

The safety data sheet for hydrochloric acid, which is related to D-beta-homoglutamine-HCl, indicates that it may be corrosive to metals, cause severe skin burns and eye damage, and may cause respiratory irritation .

Relevant Papers Several papers were found during the search. One paper discussed the glutamine metabolic pathway and its importance in cell biosynthesis and bioenergetics . Another paper reviewed the physicochemical properties of vildagliptin and assessed analysis methods for its estimation in substances, medicinal formulations, and biological media . A third paper discussed the l-Glutamine-, peptidyl- and protein-glutaminases: structural features and applications in the food industry .

properties

IUPAC Name |

(3R)-3,6-diamino-6-oxohexanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3.ClH/c7-4(3-6(10)11)1-2-5(8)9;/h4H,1-3,7H2,(H2,8,9)(H,10,11);1H/t4-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCMJADDIUIIUTC-PGMHMLKASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)C(CC(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N)[C@H](CC(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 4-[4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxymethyl]piperidine-1-carboxylate](/img/structure/B567160.png)

![Thieno[3,2-D]pyrimidine-7-carbaldehyde](/img/structure/B567164.png)

![4-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B567173.png)